molecular formula C20H17NO2 B14291282 1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- CAS No. 114506-93-3

1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)-

Cat. No.: B14291282
CAS No.: 114506-93-3
M. Wt: 303.4 g/mol
InChI Key: VVAVKJXXLXYPOL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Aldol Condensation: Formation of the cyclohexenyl group via aldol condensation reactions.

    Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to favor desired reaction pathways.

    Purification Techniques: Use of chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures.

    Cyclohexenyl Compounds: Molecules containing the cyclohexenyl group.

    Phenyl Substituted Compounds: Compounds with phenyl groups attached to various functional groups.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(3-phenyl-2-cyclohexen-1-yl)- is unique due to its specific combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

CAS No.

114506-93-3

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(3-phenylcyclohex-2-en-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H17NO2/c22-19-17-11-4-5-12-18(17)20(23)21(19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-5,7-8,11-13,16H,6,9-10H2

InChI Key

VVAVKJXXLXYPOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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